Cas no 477714-06-0 (N-allyl-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydro-4-quinazolinamine)
![N-allyl-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydro-4-quinazolinamine structure](https://www.kuujia.com/scimg/cas/477714-06-0x500.png)
N-allyl-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydro-4-quinazolinamine Chemical and Physical Properties
Names and Identifiers
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- N-ALLYL-N-(2-[(4-METHYLBENZYL)SULFINYL]-5,6,7,8-TETRAHYDRO-4-QUINAZOLINYL)AMINE
- N-ALLYL-2-[(4-METHYLBENZYL)SULFINYL]-5,6,7,8-TETRAHYDRO-4-QUINAZOLINAMINE
- 2-[(4-methylphenyl)methanesulfinyl]-N-(prop-2-en-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine
- 2-[(4-methylphenyl)methylsulfinyl]-N-prop-2-enyl-5,6,7,8-tetrahydroquinazolin-4-amine
- Oprea1_040878
- MLS000720473
- HMS2679J18
- SMR000335978
- N-allyl-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydro-4-quinazolinamine
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- Inchi: 1S/C19H23N3OS/c1-3-12-20-18-16-6-4-5-7-17(16)21-19(22-18)24(23)13-15-10-8-14(2)9-11-15/h3,8-11H,1,4-7,12-13H2,2H3,(H,20,21,22)
- InChI Key: BRNYNVUQJYDAKC-UHFFFAOYSA-N
- SMILES: S(CC1C=CC(C)=CC=1)(C1=NC(=C2C(CCCC2)=N1)NCC=C)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 436
- XLogP3: 3.8
- Topological Polar Surface Area: 74.1
N-allyl-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydro-4-quinazolinamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674458-1mg |
N-allyl-2-((4-methylbenzyl)sulfinyl)-5,6,7,8-tetrahydroquinazolin-4-amine |
477714-06-0 | 98% | 1mg |
¥499 | 2023-04-14 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00904332-1g |
2-[(4-Methylphenyl)methanesulfinyl]-N-(prop-2-en-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine |
477714-06-0 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674458-2mg |
N-allyl-2-((4-methylbenzyl)sulfinyl)-5,6,7,8-tetrahydroquinazolin-4-amine |
477714-06-0 | 98% | 2mg |
¥536 | 2023-04-14 | |
Ambeed | A931683-1g |
2-[(4-Methylphenyl)methanesulfinyl]-N-(prop-2-en-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine |
477714-06-0 | 90% | 1g |
$350.0 | 2023-04-04 |
N-allyl-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydro-4-quinazolinamine Related Literature
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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2. Book reviews
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Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
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4. Book reviews
Additional information on N-allyl-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydro-4-quinazolinamine
Comprehensive Overview of N-allyl-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydro-4-quinazolinamine (CAS No. 477714-06-0)
The compound N-allyl-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydro-4-quinazolinamine (CAS No. 477714-06-0) is a structurally unique molecule that has garnered significant interest in pharmaceutical and biochemical research. Its complex name reflects its intricate chemical architecture, featuring a quinazolinamine core modified with an allyl group and a sulfinyl substituent. This combination of functional groups makes it a promising candidate for various applications, particularly in drug discovery and development.
One of the key reasons researchers are drawn to N-allyl-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydro-4-quinazolinamine is its potential as a kinase inhibitor. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. The sulfinyl and allyl moieties in this compound may contribute to its binding affinity and selectivity, making it a valuable tool for studying these pathways.
In recent years, the demand for novel small-molecule therapeutics has surged, driven by advancements in precision medicine and personalized therapies. CAS No. 477714-06-0 aligns with this trend, as its modular structure allows for further derivatization to optimize pharmacokinetic properties. Researchers are particularly interested in its potential to cross the blood-brain barrier (BBB), a critical factor in developing treatments for neurological conditions.
The synthesis of N-allyl-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydro-4-quinazolinamine involves multi-step organic reactions, often starting from commercially available quinazoline precursors. The introduction of the sulfinyl group is a key step, requiring careful control of oxidation conditions to avoid over-oxidation to sulfones. This synthetic route highlights the importance of green chemistry principles, as researchers seek to minimize waste and improve atom economy.
Beyond its pharmaceutical potential, CAS No. 477714-06-0 has also been explored in material science applications. Its conjugated system and heterocyclic core make it a candidate for organic electronic materials, such as OLEDs or sensors. The allyl group provides a handle for further polymerization or cross-linking, enabling the design of functional polymers with tailored properties.
As the scientific community continues to investigate N-allyl-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydro-4-quinazolinamine, questions about its metabolic stability and toxicity profile remain areas of active research. Computational modeling and in vitro assays are being employed to predict its behavior in biological systems, reducing the need for extensive animal testing. This aligns with the growing emphasis on 3R principles (Replacement, Reduction, Refinement) in drug development.
In conclusion, CAS No. 477714-06-0 represents a fascinating intersection of chemistry, biology, and materials science. Its versatility and potential applications make it a compound worth watching in the coming years, as researchers unlock its full capabilities and address the challenges associated with its development.
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